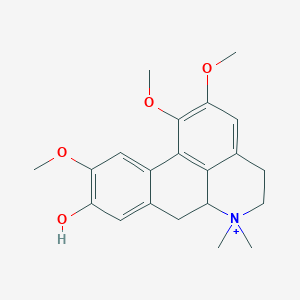

Ácido 1-ciclohexilmetil-1h-indol-3-carboxílico

Descripción general

Descripción

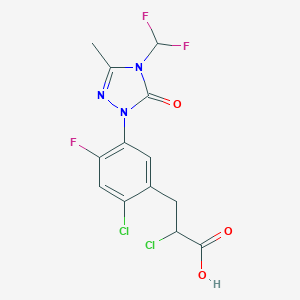

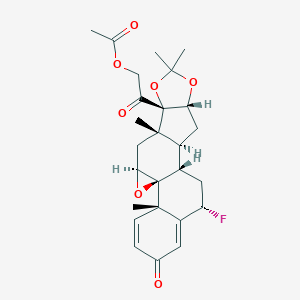

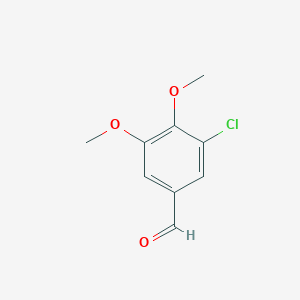

BB-22 3-Carboxyindole metabolite is an indolyl carboxylic acid.

Aplicaciones Científicas De Investigación

Estándar de Referencia Analítica

“Ácido 1-ciclohexilmetil-1h-indol-3-carboxílico” se utiliza como estándar de referencia analítica . Se utiliza en la calibración de instrumentos analíticos y el desarrollo de nuevos métodos analíticos .

Química Forense & Toxicología

Este compuesto se utiliza en el campo de la química forense y la toxicología . Ayuda en la identificación y cuantificación de sustancias en muestras forenses .

Espectrometría de Masas

En espectrometría de masas, “this compound” se utiliza como un compuesto de referencia . Ayuda en la identificación y caracterización de otros compuestos basados en sus espectros de masas .

Cannabinoides Sintéticos

“this compound” es un análogo de BB-22, un cannabinoide sintético . Carece del grupo quinolina presente en BB-22 .

Investigación Anti-VIH

Se ha informado que los derivados del indol, como “this compound”, tienen una posible actividad anti-VIH . Se utilizan en el desarrollo de nuevos medicamentos para el tratamiento del VIH

Propiedades

IUPAC Name |

1-(cyclohexylmethyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZXRWRMQWNXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024695 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858515-71-6 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can the analysis of impurities in seized MDMB-CHMICA samples help in understanding the manufacturing process of this synthetic cannabinoid?

A1: The study by [] found that different synthesis methods and conditions for MDMB-CHMICA, specifically the final coupling of 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid with the appropriate amino acid, led to distinct impurity profiles. These "chemical fingerprints" are like a signature, allowing researchers to potentially trace back the synthetic route and identify common production methods or even specific labs. [] This is critical for law enforcement agencies attempting to control the spread of these dangerous substances.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.